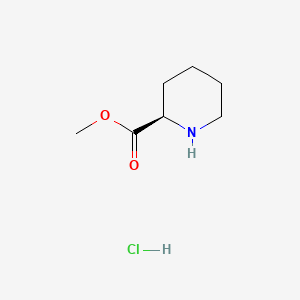

H-D-Phe-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

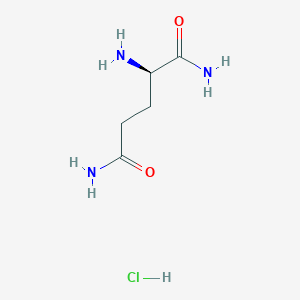

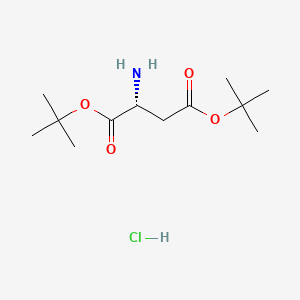

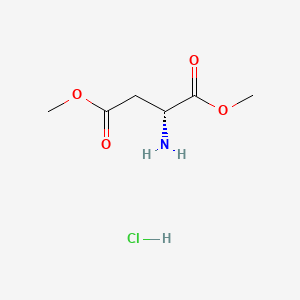

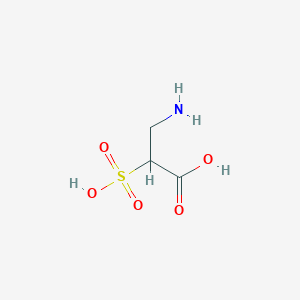

H-D-Phe-NH2 HCl, also known as α-methyl-d-phenylalanine hydrochloride, is an artificial amino acid that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, phenylalanine, and is used in the synthesis of peptides, proteins, and other biological molecules. H-D-Phe-NH2 HCl is a chiral molecule, meaning that it can exist in two different forms, known as R- and S-enantiomers, which can have different effects depending on the application. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-D-Phe-NH2 HCl.

科学的研究の応用

Nanomedicine

Specific Scientific Field

Nanomedicine

Comprehensive and Detailed Summary of the Application

Molecules based on the Phe-Phe motif, which “H-D-Phe-NH2 hcl” could potentially form, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Methods of Application or Experimental Procedures

The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The self-assembled nanostructures of these molecules are characterized and their nanomorphologies are studied .

Summary of the Results or Outcomes Obtained

The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Growth Hormone Release

Specific Scientific Field

Endocrinology

Comprehensive and Detailed Summary of the Application

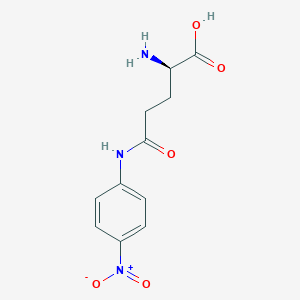

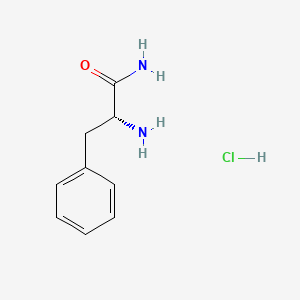

A synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), which shares some similarity with “H-D-Phe-NH2 hcl”, has been reported to have remarkable growth hormone (GH) releasing activity in a variety of species, especially in humans .

Methods of Application or Experimental Procedures

The hexapeptide was generated by a combination of conformational energy calculations and assessment of GH releasing activity . Clinical data regarding plasma GH responses to GHRP administration were collected not only in normal young adults and elderly men but also in a variety of patients, including those with short stature and acromegaly .

Summary of the Results or Outcomes Obtained

GHRP has been shown to have a significant effect on increasing plasma GH levels in various populations .

Growth Hormone Inhibitory Activity

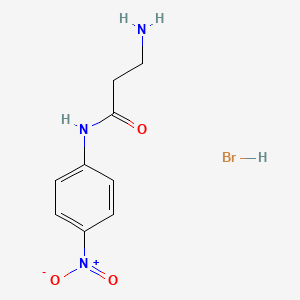

Comprehensive and Detailed Summary of the Application

A potent somatostatin analog, BIM-23052 (DC-23-99) d-Phe-Phe-Phe-d-Trp-Lys-Thr-Phe-Thr-NH2, which shares some similarity with “H-D-Phe-NH2 hcl”, has established in vitro growth hormone inhibitory activity in nM concentrations .

Methods of Application or Experimental Procedures

The analog was synthesized and its growth hormone inhibitory activity was assessed in vitro .

Summary of the Results or Outcomes Obtained

The analog has shown significant growth hormone inhibitory activity in nM concentrations .

特性

IUPAC Name |

(2R)-2-amino-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Phe-NH2 hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。